molecular formula C22H22N6O B10879110 N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine

N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine

Cat. No.: B10879110
M. Wt: 386.4 g/mol
InChI Key: ZPYWLXBVGYIBQZ-UHFFFAOYSA-N
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Description

  • This compound features a complex structure, combining a pyrazolo[3,4-d]pyrimidine core with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
  • It is a small molecule with potential applications in cancer treatment, specifically targeting CDK2 (cyclin-dependent kinase 2) in tumor cells.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions due to its complex structure.
    • Common reactions may include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction type and desired modifications.
    • Major products formed during these reactions would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

    • Researchers have investigated the cytotoxic activities of related compounds against cancer cell lines.
    • Most derivatives showed superior cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 cells .
    • These findings suggest potential applications in cancer therapy.
  • Mechanism of Action

    • The compound likely exerts its effects through CDK2 inhibition.
    • CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
    • Further studies are needed to elucidate the exact molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • the uniqueness of this compound lies in its hybrid structure, combining two distinct heterocyclic scaffolds.

    Properties

    Molecular Formula

    C22H22N6O

    Molecular Weight

    386.4 g/mol

    IUPAC Name

    4-[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

    InChI

    InChI=1S/C22H22N6O/c1-14-15(2)27(12-18-6-5-11-29-18)21-19(14)22-24-20(25-28(22)13-23-21)16-7-9-17(10-8-16)26(3)4/h5-11,13H,12H2,1-4H3

    InChI Key

    ZPYWLXBVGYIBQZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)CC5=CC=CO5)C

    Origin of Product

    United States

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